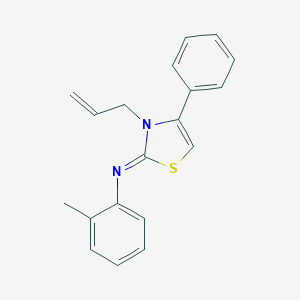
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is an organic compound featuring a thiazole ring, an aniline moiety, and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides and a base such as sodium hydride.
Coupling with Aniline: The final step involves coupling the thiazole derivative with 2-methylaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the double bond in the allyl group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aniline moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced thiazole derivatives or saturated allyl groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and aniline moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-chloroaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-bromoaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-fluoroaniline
Uniqueness
Compared to similar compounds, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline stands out due to the presence of the methyl group on the aniline moiety. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-10-5-4-6-11-16)14-22-19(21)20-17-12-8-7-9-15(17)2/h3-12,14H,1,13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPKQVEHJPZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
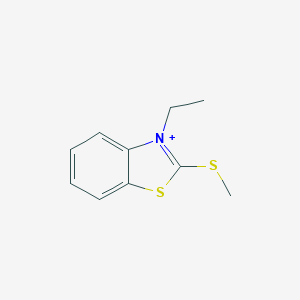
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
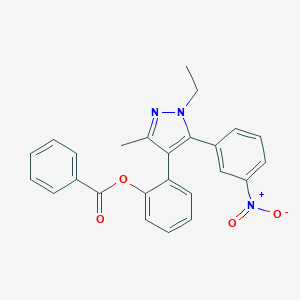
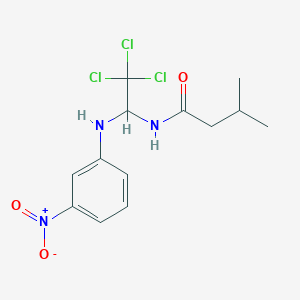
![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
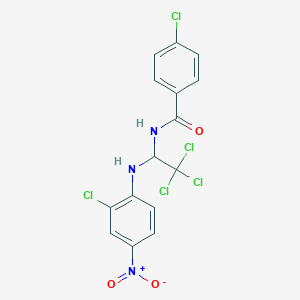
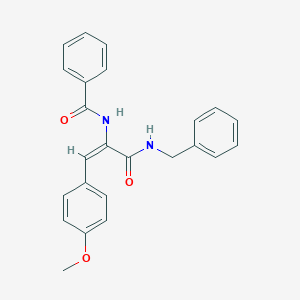
![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
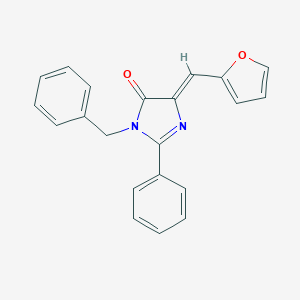
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
